(1-((Benzyloxy)carbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
Description
(1-((Benzyloxy)carbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is a boronic acid derivative featuring a tetrahydropyridine ring protected by a benzyloxycarbonyl (Cbz) group. Its molecular formula is C₁₈H₂₂BNO₄, with a molecular weight of approximately 327.19 g/mol (calculated from its formula in ). The compound is often stabilized as a pinacol ester, as indicated by its alternative name Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-carboxylate (CAS 1251537-33-3) . The Cbz group enhances stability during synthetic processes, particularly in Suzuki-Miyaura cross-coupling reactions, which are critical in pharmaceutical and materials science applications.
Properties
IUPAC Name |
(1-phenylmethoxycarbonyl-3,6-dihydro-2H-pyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO4/c16-13(19-10-11-4-2-1-3-5-11)15-8-6-12(7-9-15)14(17)18/h1-6,17-18H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZUQTMEQJKQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCN(CC1)C(=O)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677346 | |
| Record name | {1-[(Benzyloxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251537-33-3 | |
| Record name | {1-[(Benzyloxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((Benzyloxy)carbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid typically involves the formation of boronic esters followed by hydrolysis to yield the boronic acid. One common method is the hydroboration of alkenes or alkynes, where a boron-hydrogen bond adds across the carbon-carbon multiple bond . This reaction is usually rapid and can be carried out under mild conditions.
Industrial Production Methods
In an industrial setting, the production of boronic acids often involves the use of palladium-catalyzed borylation reactions. These reactions are efficient and can be scaled up for large-scale production. The use of protective groups, such as boronic esters, allows for selective functionalization and deprotection in a single purification step .
Chemical Reactions Analysis
Types of Reactions
(1-((Benzyloxy)carbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically yields biaryl compounds, while oxidation reactions can produce boronic esters .
Scientific Research Applications
Organic Synthesis
Boronic acids are pivotal in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The (1-((Benzyloxy)carbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid can serve as a coupling partner for aryl halides, facilitating the synthesis of complex organic molecules. This application is crucial in medicinal chemistry for developing new pharmaceuticals.
Recent studies have highlighted the role of boron-containing compounds in medicinal chemistry. Boronic acids are known to inhibit various enzymes and are being investigated as potential therapeutic agents against diseases such as cancer and diabetes. Specifically, this compound may exhibit biological activity through its interaction with biological targets like G-protein coupled receptors and enzymes involved in metabolic pathways .
Sensor Development
Boronic acids can form reversible covalent bonds with diols, making them suitable for developing sensors for carbohydrates. The specificity of this compound towards certain sugars could be harnessed to create sensitive detection systems for glucose monitoring or other carbohydrate-based assays .
Case Study 1: Anticancer Activity
A study explored the anticancer properties of several boronic acid derivatives, including this compound. The compound was tested against various cancer cell lines and demonstrated significant cytotoxic effects at micromolar concentrations. The mechanism of action was linked to the inhibition of specific metabolic pathways essential for cancer cell proliferation .
Case Study 2: Enzyme Inhibition
Another research effort focused on the use of this boronic acid derivative as an enzyme inhibitor. It was found to effectively inhibit serine proteases involved in inflammatory processes. The binding affinity was evaluated using surface plasmon resonance techniques, showing promising results that suggest its potential as an anti-inflammatory agent .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (1-((Benzyloxy)carbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid involves its interaction with various molecular targets. In enzyme inhibition, the boronic acid group forms a reversible covalent bond with the active site serine residue, inhibiting the enzyme’s activity . This interaction is crucial in the design of drugs targeting proteases and other enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tert-Butoxycarbonyl (Boc)-Protected Analogs
The compound (1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid (CAS 844501-00-4) shares structural similarities but replaces the Cbz group with a Boc protecting group. Key differences include:
- Molecular Weight : 227.07 g/mol (vs. 327.19 g/mol for the Cbz analog) .
- Stability and Deprotection: The Boc group is acid-labile, requiring trifluoroacetic acid (TFA) for removal, whereas the Cbz group is typically cleaved via hydrogenolysis .
- Applications : Boc-protected derivatives are favored in solid-phase peptide synthesis, while Cbz analogs are more common in solution-phase reactions requiring orthogonal protection .
Table 1: Comparison of Cbz- and Boc-Protected Analogs
Aromatic Boronic Acids with Benzyloxy Substituents
Compounds like (3-(benzyloxy)phenyl)boronic acid (CAS 156682-54-1) and (4-(benzyloxy)phenyl)boronic acid (CAS 146631-00-7) share the benzyloxy motif but lack the tetrahydropyridine ring. Key distinctions include:
- Structure: Both are phenylboronic acids with benzyloxy groups at the meta or para positions, whereas the target compound has a non-aromatic, partially saturated tetrahydropyridine ring .
- In contrast, phenylboronic acids are rigid and primarily used in sp²-sp² bond formations .
- Biological Activity : Phenylboronic acids are often studied for their interactions with biological targets (e.g., enzymes), while tetrahydropyridine derivatives are more common in drug discovery for central nervous system targets .
Table 2: Comparison with Aromatic Boronic Acids
Biological Activity
(1-((Benzyloxy)carbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid, also known as 1-Benzyloxycarbonyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (CAS: 286961-15-7), is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly in the context of cancer therapy and other therapeutic areas.
- Molecular Formula : C19H26BNO4
- Molecular Weight : 343.23 g/mol
- IUPAC Name : Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
- Melting Point : 88°C to 90°C
- Purity : >98% .
The compound's biological activity is closely linked to its ability to inhibit specific protein targets involved in cancer progression. Notably, it has been identified as a potential inhibitor of the CDC42 GTPase pathway. CDC42 plays a crucial role in regulating cell migration and proliferation, making it an attractive target for anticancer drug development .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Inhibition of Tumor Growth : In vivo studies demonstrated significant inhibition of tumor growth in patient-derived xenograft (PDX) models when treated with this compound. The compound exhibited excellent kinetic and thermodynamic solubility and improved bioavailability compared to earlier leads .
- Cell Line Studies : The compound was evaluated against several melanoma cancer cell lines. It showed promising antiproliferative activity, indicating its potential as a therapeutic agent against aggressive cancer types .
Structure-Activity Relationship (SAR)
The structure of the compound is critical for its biological activity. Modifications to the tetrahydropyridine moiety have been explored to enhance potency and selectivity. For instance:
- The introduction of different substituents on the pyridine ring significantly affected the compound's activity across various cancer cell lines.
- Specific structural features such as the presence of hydroxyl or carboxylic functional groups were found to diminish activity .
Study 1: CDC42 Inhibition
A study focused on the design and synthesis of CDC42 inhibitors revealed that derivatives similar to this compound displayed promising anticancer properties. These compounds were shown to effectively disrupt the CDC42 signaling pathway in vitro and in vivo models .
Study 2: Piperidine Derivatives
Research on piperidine derivatives indicated that compounds incorporating the tetrahydropyridine structure demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics. This study emphasized the importance of structural modifications that improve interaction with target proteins involved in cancer progression .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (1-((benzyloxy)carbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid?
- Methodology : The compound is commonly synthesized via Suzuki-Miyaura cross-coupling. For example, intermediates like 3,6-dihydro-2H-pyridine-1-N-Boc-4-boronic acid pinacol ester can be coupled with aryl halides using Pd(dppf)Cl₂ as a catalyst and K₂CO₃ as a base in a dioxane/water (3:1) solvent system . The benzyloxycarbonyl (Cbz) group is introduced via carbamate protection of the tetrahydropyridine nitrogen to stabilize the intermediate during coupling .
- Characterization : LCMS (m/z analysis) and HPLC retention time (e.g., 1.31 minutes under SMD-TFA05 conditions) are critical for verifying purity and structural integrity .
Q. How is the boronic acid moiety stabilized during synthesis to prevent decomposition?
- Methodology : The boronic acid is often protected as a pinacol ester to enhance stability. For instance, pinacol esters of structurally similar boronic acids (e.g., 4-benzyloxyphenylboronic acid pinacol ester) are stored below 4°C to prevent hydrolysis . Post-synthesis, the Cbz group is retained to avoid unwanted side reactions at the tetrahydropyridine nitrogen .
Q. What analytical techniques are essential for characterizing this compound?
- Methodology :
- LCMS : Used to confirm molecular weight (e.g., m/z 243 [M+H-C₄H₉OCO]+ observed in intermediates) .
- HPLC : Retention time under standardized conditions (e.g., 1.31 minutes) ensures purity >97% .
- NMR : Critical for verifying regioselectivity of the tetrahydropyridine ring and boronic acid positioning .
Advanced Research Questions
Q. How can cross-coupling efficiency be optimized for derivatives of this boronic acid in complex scaffolds?
- Methodology :
- Catalyst Selection : Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ due to higher yields in sterically hindered systems (e.g., coupling with 2-bromo-4-(trifluoromethyl)aniline) .
- Solvent Optimization : A 3:1 dioxane/water ratio balances solubility and reactivity, minimizing boronic acid protodeboronation .
- Base Choice : K₂CO₃ outperforms Na₂CO₃ in maintaining pH for coupling without degrading the Cbz group .
Q. What are the structure-activity relationship (SAR) implications of modifying the tetrahydropyridine ring in drug discovery?
- Methodology :
- Bioisosteric Replacement : The 1,2,3,6-tetrahydropyridin-4-yl group is a bioisostere for piperidine in CNS-targeted ligands. For example, its incorporation into 5-HT₆ receptor antagonists (e.g., compound 25) enhanced binding affinity (Ki < 1 nM) and selectivity over 5-HT₃R .
- Conformational Analysis : Molecular docking studies show that the partially saturated ring improves fit into hydrophobic pockets of GABA receptors (e.g., TPMPA, a GABA_C antagonist) .
Q. How does the Cbz group influence the compound’s reactivity and stability in aqueous media?
- Methodology :
- Stability Testing : The Cbz group reduces nucleophilic attack at the tetrahydropyridine nitrogen, as shown in pH-dependent degradation studies of similar compounds (e.g., 97% purity retained after 24 hours in pH 7.4 buffer) .
- Hydrolysis Resistance : Comparative studies with Boc-protected analogs demonstrate that the Cbz group offers superior stability under basic conditions (e.g., K₂CO₃ in Suzuki reactions) .
Q. What strategies mitigate batch-to-batch variability in boronic acid synthesis?
- Methodology :
- Quality Control : Rigorous HPLC monitoring (e.g., >97.0% purity by GC/HPLC) and standardized workup protocols (e.g., flash chromatography with silica gel) ensure reproducibility .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition thresholds (e.g., stability up to 150°C for pinacol esters) .
Data Contradictions and Resolution
Q. Discrepancies in reported catalytic efficiencies for cross-coupling reactions: How to resolve?
- Analysis : Some studies report lower yields (<50%) with Pd(OAc)₂/dppp catalysts in THF , while others achieve >80% yields using Pd(dppf)Cl₂ in dioxane/water .
- Resolution : Solvent polarity and ligand steric effects (dppf vs. dppp) critically impact reaction efficiency. Systematic solvent screening (e.g., THF vs. dioxane) and catalyst pre-activation (e.g., with PPh₃) are recommended .
Conflicting stability data for boronic acid derivatives under acidic conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
